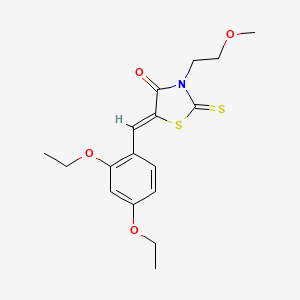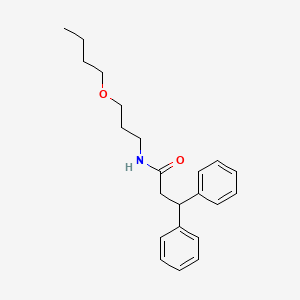
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorobenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorobenzyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various autoimmune diseases and cancers. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of immune cells.
Mecanismo De Acción
TAK-659 works by selectively inhibiting BTK, a protein kinase that plays a crucial role in the development and activation of immune cells. BTK is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of these immune cells, leading to a reduction in inflammation and the destruction of healthy tissues.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines and chemokines, prevent the activation and proliferation of immune cells, and induce apoptosis (programmed cell death) in cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 for lab experiments is its high selectivity for BTK. This allows researchers to specifically target BTK signaling pathways without affecting other signaling pathways. However, one limitation of TAK-659 is its potential for off-target effects, which can lead to unwanted side effects and toxicity.
Direcciones Futuras
There are several future directions for the study of TAK-659. One potential area of research is the development of combination therapies that target multiple signaling pathways in immune cells. Another area of research is the identification of biomarkers that can predict response to TAK-659 treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in humans.
Métodos De Síntesis
TAK-659 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with 4-chlorobenzenesulfonyl chloride to form 4-(2-fluorobenzyl)benzenesulfonamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential in treating various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown promising results in the treatment of certain types of cancers, including lymphoma and leukemia.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c18-15-4-2-1-3-12(15)11-19-25(23,24)14-7-5-13(6-8-14)20-16(21)9-10-17(20)22/h1-8,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWZDCXYNCPSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)

![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)
![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)

![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)



![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)
